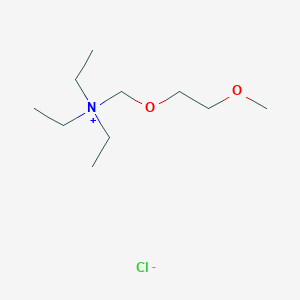

Chlorure de (2-méthoxyéthoxymethyl)triéthylammonium

Vue d'ensemble

Description

The compound of interest, (2-Methoxyethoxymethyl)triethylammonium Chloride, is not directly studied in the provided papers. However, related compounds with similar functional groups or structural motifs have been investigated. For instance, the synthesis and properties of linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride have been explored, which shares the trimethylammonium chloride component . Additionally, a derivative of dithiophosphonates featuring a triethylammonium moiety has been synthesized and characterized, indicating the relevance of triethylammonium structures in chemical research . Furthermore, the reactivity of a trimethylammonium chloride derivative with various nucleophiles has been studied, which may provide insights into the chemical behavior of similar ammonium chloride compounds .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, the polymerization of 2-(methacryloyloxy)ethyl]trimethylammonium chloride was achieved using γ-irradiation in aqueous solutions . Another synthesis involved the reaction of a dithiophosphonic acid with an excess of triethylamine, leading to the formation of a compound with a triethylammonium group . These methods demonstrate the potential approaches that could be adapted for synthesizing (2-Methoxyethoxymethyl)triethylammonium Chloride.

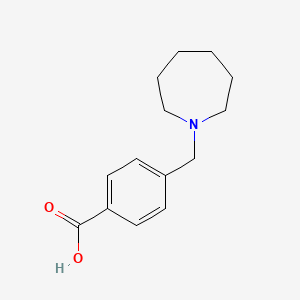

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of a dithiophosphonate derivative with a triethylammonium moiety was elucidated, revealing the presence of N-H⋯S and C-H⋯F hydrogen bonds and the arrangement of molecules in the crystal lattice . Such structural analyses are crucial for understanding the molecular geometry and intermolecular interactions of (2-Methoxyethoxymethyl)triethylammonium Chloride.

Chemical Reactions Analysis

Chemical reactivity studies have shown that trimethylammonium chloride derivatives can undergo reactions with various nucleophiles to form substituted pyrimidines . These findings suggest that (2-Methoxyethoxymethyl)triethylammonium Chloride may also participate in nucleophilic substitution reactions, which could be useful for further functionalization or application in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been assessed through experimental techniques. For example, the interaction of poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride with potassium hexacyanoferrates in aqueous solutions was studied, revealing complex formation and the influence of ionic strength on stability . These insights into the behavior of trimethylammonium compounds in solution can inform predictions about the properties of (2-Methoxyethoxymethyl)triethylammonium Chloride.

Applications De Recherche Scientifique

Recherche en protéomique

Chlorure de (2-méthoxyéthoxymethyl)triéthylammonium: est utilisé dans la recherche en protéomique, où il joue un rôle dans la préparation des échantillons pour l'analyse des protéines. Ses propriétés le rendent adapté à l'utilisation en spectrométrie de masse, aidant à l'identification et à la quantification des protéines dans des échantillons biologiques complexes .

Synthèse organique

En chimie organique, ce composé sert de groupe protecteur pour les alcools. Il est particulièrement utile dans les voies de synthèse à plusieurs étapes où une déprotection sélective est requise. La stabilité du composé dans diverses conditions permet une déprotection stratégique à l'étape souhaitée de la synthèse .

Développement pharmaceutique

Le chlorure est utilisé dans la synthèse de produits pharmaceutiques, tels que la roxithromycine, où il fait partie de la chaîne latérale. Son rôle dans la formation d'intermédiaires stables est crucial pour le développement de médicaments efficaces et sûrs .

Mécanisme D'action

Target of Action

(2-Methoxyethoxymethyl)triethylammonium Chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to be used as an alkylating agent , which suggests that it may interact with its targets by transferring an alkyl group to the target molecule. This can result in changes to the target’s structure and function.

Action Environment

It is known that the compound should be stored under the recommended conditions in the certificate of analysis to maintain its stability .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

(2-Methoxyethoxymethyl)triethylammonium Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an inhibitor in certain biochemical assays . The compound’s interaction with enzymes often involves binding to the active site, thereby inhibiting the enzyme’s activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, (2-Methoxyethoxymethyl)triethylammonium Chloride can interact with proteins by forming ionic bonds, which can alter the protein’s conformation and function.

Cellular Effects

The effects of (2-Methoxyethoxymethyl)triethylammonium Chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of downstream targets. This modulation can result in changes in gene expression, as certain transcription factors may be activated or inhibited. Furthermore, (2-Methoxyethoxymethyl)triethylammonium Chloride can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and flux through metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of (2-Methoxyethoxymethyl)triethylammonium Chloride involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules . For instance, it can bind to the active site of enzymes, leading to enzyme inhibition. This binding can be competitive, where the compound competes with the substrate for the active site, or non-competitive, where it binds to an allosteric site. Additionally, (2-Methoxyethoxymethyl)triethylammonium Chloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Methoxyethoxymethyl)triethylammonium Chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that (2-Methoxyethoxymethyl)triethylammonium Chloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme pH conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained enzyme inhibition or prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of (2-Methoxyethoxymethyl)triethylammonium Chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant biochemical and physiological changes . For instance, high doses of (2-Methoxyethoxymethyl)triethylammonium Chloride can lead to toxic effects, such as cellular apoptosis or necrosis. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen. Additionally, the compound’s toxicity can vary depending on the animal model used, with some species being more sensitive to its effects than others.

Metabolic Pathways

(2-Methoxyethoxymethyl)triethylammonium Chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, the compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, (2-Methoxyethoxymethyl)triethylammonium Chloride can affect the activity of enzymes involved in lipid metabolism, resulting in changes in lipid profiles and energy homeostasis.

Transport and Distribution

The transport and distribution of (2-Methoxyethoxymethyl)triethylammonium Chloride within cells and tissues are crucial for its biological activity . The compound is transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. For instance, (2-Methoxyethoxymethyl)triethylammonium Chloride may accumulate in specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of (2-Methoxyethoxymethyl)triethylammonium Chloride is an important determinant of its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, (2-Methoxyethoxymethyl)triethylammonium Chloride may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Propriétés

IUPAC Name |

triethyl(2-methoxyethoxymethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NO2.ClH/c1-5-11(6-2,7-3)10-13-9-8-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEVDEHHMZNQOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)COCCOC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553420 | |

| Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60043-43-8 | |

| Record name | N,N-Diethyl-N-[(2-methoxyethoxy)methyl]ethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

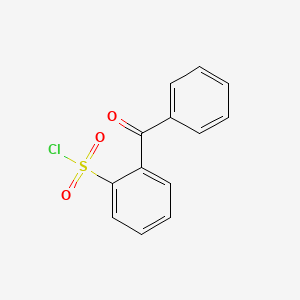

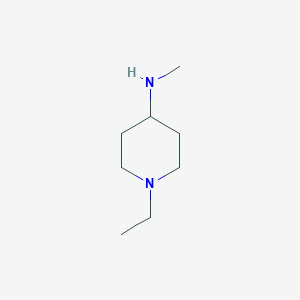

amine](/img/structure/B1283825.png)